molecular formula C15H20N2OS B278568 N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide

Katalognummer B278568
Molekulargewicht: 276.4 g/mol
InChI-Schlüssel: BTMPUBOIQIKLON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide, also known as CTDP-31, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CTDP-31 belongs to the class of benzothiophene derivatives, which have been extensively studied for their pharmacological properties.

Wirkmechanismus

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide exerts its pharmacological effects by binding to specific receptors in the body. The exact mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. One study found that this compound was able to increase the levels of certain neurotransmitters in the brain, such as dopamine and serotonin. Another study found that this compound was able to reduce the levels of pro-inflammatory cytokines in the body, which are associated with various inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of using N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide in lab experiments is its relatively low toxicity compared to other chemical compounds. However, one limitation of using this compound is its limited solubility in water, which may affect its bioavailability in certain experimental settings.

Zukünftige Richtungen

There are several potential future directions for the study of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide. One potential direction is the investigation of this compound as a potential treatment for neurodegenerative diseases other than Alzheimer's disease, such as Parkinson's disease. Another potential direction is the investigation of this compound as a potential treatment for autoimmune diseases, such as multiple sclerosis. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
In conclusion, this compound is a promising chemical compound that has shown potential therapeutic applications in various scientific research studies. Its unique chemical structure and pharmacological properties make it an interesting subject for further investigation in the field of drug discovery and development.

Synthesemethoden

The synthesis of N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide involves a multi-step process that begins with the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-mercapto-3-methylbenzoic acid to yield the benzothiophene intermediate. The final step involves the reaction of the benzothiophene intermediate with 5-bromovaleramide to form this compound.

Wissenschaftliche Forschungsanwendungen

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide has been studied for its potential therapeutic applications in various scientific research studies. One such study investigated the use of this compound as a potential treatment for Alzheimer's disease. The study found that this compound was able to inhibit the formation of amyloid-beta plaques, which are a hallmark of Alzheimer's disease. Another study investigated the use of this compound as a potential treatment for cancer. The study found that this compound was able to induce apoptosis, or programmed cell death, in cancer cells.

Eigenschaften

Molekularformel

C15H20N2OS

Molekulargewicht

276.4 g/mol

IUPAC-Name

N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pentanamide

InChI

InChI=1S/C15H20N2OS/c1-3-4-5-14(18)17-15-12(9-16)11-7-6-10(2)8-13(11)19-15/h10H,3-8H2,1-2H3,(H,17,18)

InChI-Schlüssel

BTMPUBOIQIKLON-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

Kanonische SMILES

CCCCC(=O)NC1=C(C2=C(S1)CC(CC2)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.